molecular formula C20H14O2 B12819747 cis-Benzo(a)pyrene-7,8-dihydrodiol CAS No. 60657-25-2

cis-Benzo(a)pyrene-7,8-dihydrodiol

Cat. No.: B12819747
CAS No.: 60657-25-2
M. Wt: 286.3 g/mol
InChI Key: YDXRLMMGARHIIC-XLIONFOSSA-N
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Description

cis-Benzo(a)pyrene-7,8-dihydrodiol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is of significant interest due to its role in the metabolic activation of benzo(a)pyrene, which is a known carcinogen. The compound has the molecular formula C20H14O2 and is characterized by the presence of a dihydrodiol group at the 7,8-position of the benzo(a)pyrene structure .

Preparation Methods

The synthesis of cis-Benzo(a)pyrene-7,8-dihydrodiol typically involves the catalytic hydrogenation of benzo(a)pyrene-7,8-dione. This reaction is carried out under controlled conditions using a suitable catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures .

Chemical Reactions Analysis

cis-Benzo(a)pyrene-7,8-dihydrodiol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions include benzo(a)pyrene-7,8-dione and other oxidized or reduced derivatives .

Scientific Research Applications

cis-Benzo(a)pyrene-7,8-dihydrodiol is extensively studied in scientific research due to its role in the metabolic activation of benzo(a)pyrene. It is used in studies related to carcinogenesis, mutagenesis, and DNA adduct formation. In biology and medicine, it is used to understand the mechanisms of PAH-induced carcinogenesis and to develop potential therapeutic interventions. In industry, it is used in the development of analytical methods for detecting PAHs in environmental samples .

Mechanism of Action

The mechanism of action of cis-Benzo(a)pyrene-7,8-dihydrodiol involves its metabolic conversion to reactive intermediates, such as benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide. These intermediates can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The molecular targets include DNA and various enzymes involved in the metabolic activation of PAHs .

Comparison with Similar Compounds

Similar compounds to cis-Benzo(a)pyrene-7,8-dihydrodiol include other dihydrodiol derivatives of PAHs, such as benzo(a)pyrene-9,10-dihydrodiol and benzo(e)pyrene-7,8-dihydrodiol. These compounds share similar metabolic pathways and mechanisms of action but differ in their specific positions of dihydrodiol groups and their relative carcinogenic potentials. This compound is unique due to its specific role in the metabolic activation of benzo(a)pyrene and its high relevance in carcinogenesis studies .

Properties

CAS No.

60657-25-2

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

(7S,8R)-7,8-dihydrobenzo[a]pyrene-7,8-diol

InChI

InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H/t17-,20+/m1/s1

InChI Key

YDXRLMMGARHIIC-XLIONFOSSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=C[C@H]([C@H]5O)O)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2

Origin of Product

United States

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